molecular formula C11H17N3 B12359482 N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B12359482
M. Wt: 191.27 g/mol
InChI Key: KNAKAUHIGGEGNI-UHFFFAOYSA-N
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Description

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 5-phenyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-phenyl-1H-pyrazole, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanone, while reduction could produce N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanol.

Scientific Research Applications

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine can be compared with other similar compounds, such as:

    N-methyl-1-(3-phenyl-1H-pyrazol-4-yl)methanamine: Similar structure but with a different substitution pattern on the pyrazole ring.

    N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine: Features a methyl group instead of a phenyl group on the pyrazole ring.

    N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Another structural isomer with a different substitution pattern.

The uniqueness of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a phenyl group and a methylamine group. This structure is significant as it influences the compound's interaction with biological targets, potentially modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and proteins. The compound may function as an inhibitor or activator of certain biological pathways, leading to observable effects at the cellular level. For instance, it has been noted that similar compounds can influence:

  • Enzyme Activity : Modulating the activity of enzymes involved in metabolic processes.
  • Receptor Interaction : Binding to receptors that play critical roles in signaling pathways.
  • Cellular Processes : Inducing apoptosis or autophagy in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.39
A54936.12
Hep-23.25
P81517.82

These findings suggest that this compound may induce apoptosis or inhibit cell proliferation through specific molecular interactions.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Compounds within the pyrazole family have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

  • Anticancer Screening : A study evaluated various pyrazole derivatives, including this compound, against cancer cell lines such as MCF7 and A549. The results indicated that this compound exhibited significant growth inhibition, supporting its potential as an anticancer agent .
  • In Vivo Anti-inflammatory Effects : Research involving animal models demonstrated that pyrazole derivatives could effectively reduce paw edema induced by carrageenan, showcasing their potential therapeutic application in treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry for synthesizing novel compounds with enhanced biological activities. Its structural features allow for modifications that can lead to improved potency and selectivity against specific biological targets.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-1-(5-phenylpyrazolidin-3-yl)methanamine

InChI

InChI=1S/C11H17N3/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-6,10-14H,7-8H2,1H3

InChI Key

KNAKAUHIGGEGNI-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(NN1)C2=CC=CC=C2

Origin of Product

United States

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